molecular formula C27H26BrF2N3O2 B3027967 (S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1441670-89-8

(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B3027967
CAS No.: 1441670-89-8
M. Wt: 542.4
InChI Key: CZEZIZZCMWUQHO-QFIPXVFZSA-N
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Description

The compound (S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 1441670-89-8) is a spirocyclic organic molecule with a molecular formula of C₂₇H₂₆BrF₂N₃O₂ and a molecular weight of 542.42 g/mol . Key structural features include:

  • A 5-azaspiro[2.4]heptane core, which introduces conformational rigidity.
  • A 7-bromo-9,9-difluoro-9H-fluoren-2-yl substituent attached to an imidazole ring, contributing to lipophilicity and electronic effects.
  • A tert-butyl carbamate group, which enhances stability and modulates solubility .

This compound is primarily used as an intermediate in the synthesis of Ledipasvir, a hepatitis C virus (HCV) NS5A inhibitor . Physicochemical properties include a density of 1.5±0.1 g/cm³, boiling point of 681.1±55.0 °C, and a high lipophilicity (LogP = 5.49) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (6S)-6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrF2N3O2/c1-25(2,3)35-24(34)33-14-26(8-9-26)12-22(33)23-31-13-21(32-23)15-4-6-17-18-7-5-16(28)11-20(18)27(29,30)19(17)10-15/h4-7,10-11,13,22H,8-9,12,14H2,1-3H3,(H,31,32)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEZIZZCMWUQHO-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001101609
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-, 1,1-dimethylethyl ester, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1441670-89-8
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-, 1,1-dimethylethyl ester, (6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1441670-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-tert-Butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro(2.4)heptane-5-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441670898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-, 1,1-dimethylethyl ester, (6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001101609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate, commonly referred to by its CAS number 1441670-89-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC27H26BrF2N3O2
Molecular Weight542.41 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point681.1 ± 55.0 °C
Flash Point365.7 ± 31.5 °C

These properties indicate a compound with significant molecular complexity and potential for various interactions in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure and the introduction of the bromodifluorofluorene moiety. Specific synthetic routes are often proprietary or detailed in specialized literature.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Anticancer Activity

One study evaluated a related compound's effect on various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). The results indicated that compounds within this class exhibited significant cytotoxicity, with IC50 values ranging from low micromolar concentrations, suggesting a promising avenue for cancer treatment .

Case Studies

Several case studies highlight the compound's relevance:

  • Case Study on Cytotoxicity : A related study found that compounds similar to (S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane exhibited significant cytotoxicity against MCF-7 cells (human breast cancer), with some derivatives showing enhanced potency compared to standard chemotherapeutics .
  • Pharmacological Evaluation : Another evaluation demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism, further supporting their potential as anticancer agents .

Scientific Research Applications

Applications in Scientific Research

  • Pharmaceutical Development
    • Antiviral Agents : This compound is notably an intermediate in the synthesis of Ledipasvir, an antiviral medication used to treat hepatitis C. The structural components of (S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate are crucial for the efficacy of Ledipasvir, which acts by inhibiting viral replication.
    • Research on Mechanisms : Studies have indicated that the imidazole moiety plays a significant role in the biological activity of related compounds, suggesting that modifications to this part of the molecule can lead to variations in potency and selectivity against viral targets.
  • Synthetic Chemistry
    • Intermediate Synthesis : As an intermediate, this compound is pivotal in multi-step synthetic pathways that lead to more complex molecules. Its synthesis involves various chemical reactions including alkylation and cyclization processes.
    • Structure Activity Relationship (SAR) Studies : Researchers utilize this compound to explore SARs, helping to identify how different structural modifications can enhance or diminish biological activity.
  • Material Science
    • Fluorescent Probes : The difluorofluorene component provides potential applications in material science as a fluorescent probe due to its unique optical properties. Such probes are valuable in biological imaging and sensing applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with three structurally related analogs from :

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
(S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate (1441670-89-8) C₂₇H₂₆BrF₂N₃O₂ 542.42 Bromo, difluoro-fluorenyl, imidazole, tert-butyl carbamate Reference compound
(3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (291775-59-2) C₁₂H₁₉NO₄ 241.28 Bicyclo[2.2.1]heptane, carboxylic acid, tert-butyl carbamate Lacks halogenated fluorenyl group; smaller bicyclic core
(1R,3S,4S)-3-(6-Bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (1256387-74-2) C₁₈H₂₀BrN₃O₂ 398.28 Bromo-benzimidazole, bicyclo[2.2.1]heptane Benzimidazole instead of imidazole; no fluorine substituents
(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (1256387-87-7) C₂₆H₃₅BN₃O₄ 464.39 Boronate ester, benzimidazole, bicyclo[2.2.1]heptane Boronate ester enhances cross-coupling reactivity

Key Observations

Core Structure Variations: The target compound features a 5-azaspiro[2.4]heptane core, while analogs use bicyclo[2.2.1]heptane or azaspiro[3.4]octane systems. The 7-bromo-9,9-difluoro-9H-fluoren-2-yl group in the target compound enhances electron-withdrawing effects and π-π stacking capabilities compared to non-halogenated benzimidazoles in analogs .

Boronates: The boronate ester in CAS 1256387-87-7 enables Suzuki-Miyaura cross-coupling reactions, making it versatile for further derivatization .

Biological Relevance :

  • The target compound’s imidazole-fluorenyl motif is critical for binding to HCV NS5A, while analogs with benzimidazole (e.g., 1256387-74-2) may target different viral or enzymatic sites .

Pharmacological Implications

  • Lipophilicity : The target compound’s LogP (5.49) suggests favorable blood-brain barrier penetration, though excessive lipophilicity may hinder solubility .
  • Fluorine Effects: The 9,9-difluoro group in the target compound enhances metabolic stability by resisting oxidative degradation, a feature absent in non-fluorinated analogs .

Spectroscopic Characterization

  • NMR and MS : The target compound and analogs are characterized using ¹H/¹³C NMR and mass spectrometry (e.g., MS: 358.5 [M + H]+ for a related compound in ). Fluorine atoms in the target compound produce distinct ¹⁹F NMR signals .

Q & A

Basic Question: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Answer:
The synthesis involves multi-step reactions with sensitive intermediates, such as the spirocyclic azaspiro[2.4]heptane core and the bromo-difluorofluorenyl-imidazole moiety. Key challenges include:

  • Steric hindrance during cyclization (e.g., forming the azaspiro ring), which requires optimized reaction conditions (e.g., high-dilution techniques or microwave-assisted synthesis) to favor intramolecular cyclization over polymerization .
  • Halogen sensitivity : The 7-bromo group on the fluorene may undergo unintended substitution; using inert atmospheres (argon) and low-temperature conditions can mitigate this .
  • Purification : Due to polar byproducts, reverse-phase flash chromatography (RP-FC) or preparative HPLC is recommended, as demonstrated in similar spirocyclic compounds (e.g., 31% yield after RP-FC purification) .

Advanced Question: How can researchers validate the stereochemical integrity of the (S)-configured azaspiro[2.4]heptane core during synthesis?

Answer:
Stereochemical validation requires a combination of:

  • Chiral HPLC : To confirm enantiomeric excess (e.g., using a Chiralpak IA column with hexane/isopropanol gradients) .
  • NMR analysis : Key diastereotopic proton signals (e.g., δ 3.67–4.50 ppm in CDCl₃ for spirocyclic protons) and coupling constants (e.g., J = 8.8–9.2 Hz) can confirm spatial arrangement .
  • X-ray crystallography : For unambiguous confirmation, as applied to analogous tert-butyl carboxylate spirocycles .

Basic Question: What experimental strategies optimize solubility for in vitro assays, given the compound’s hydrophobic spirocyclic and fluorenyl groups?

Answer:

  • Solvent selection : Use DMSO for initial stock solutions (e.g., 10 mM), followed by dilution in aqueous buffers with <1% DMSO to avoid cellular toxicity .
  • Surfactants : Add 0.1% Tween-80 or cyclodextrins to enhance solubility in biological media .
  • Temperature control : Pre-warm solutions to 37°C and sonicate to disrupt aggregates .

Advanced Question: How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved for this compound?

Answer:

  • Cross-validation : Compare HRMS ([M+H]⁺ or [M+Na]⁺) with theoretical masses (e.g., ±1 ppm accuracy) to confirm molecular formula. For example, a 0.5 ppm discrepancy in HRMS was resolved by re-isolating the compound via RP-FC .
  • Deuterated solvent effects : Re-run NMR in DMSO-d₆ or CD₃OD to resolve signal splitting caused by residual protons in CDCl₃ .
  • 2D NMR (COSY, NOESY) : Map coupling networks to distinguish overlapping signals from impurities or diastereomers .

Basic Question: What are the stability concerns for long-term storage of this compound?

Answer:

  • Degradation pathways : Hydrolysis of the tert-butyl carboxylate group in humid conditions or acidic/basic media.
  • Storage : Aliquot and store at −80°C under argon, with desiccants (e.g., silica gel). Stability testing via LC-MS every 3 months is advised .

Advanced Question: How can computational methods (e.g., molecular dynamics) predict the compound’s interaction with biological targets like WDR5 or fluorene-binding proteins?

Answer:

  • Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 5IUS for WDR5) to model binding poses of the bromo-fluorenyl-imidazole moiety .
  • Free-energy calculations (MM/PBSA) : Estimate binding affinities by simulating solvation effects on the spirocyclic core .
  • Fluorescence quenching assays : Validate predictions by correlating computational ΔG values with experimental IC₅₀ data .

Basic Question: What analytical techniques are critical for characterizing intermediate purity?

Answer:

  • TLC monitoring : Use silica gel plates with UV-active indicators (e.g., 254 nm) for real-time reaction tracking .
  • LC-MS : Detect low-abundance byproducts (e.g., dehalogenated derivatives) with ESI+ ionization .
  • Elemental analysis : Confirm C, H, N, Br, and F content within ±0.3% deviation .

Advanced Question: How can researchers address low yields in the final coupling step (e.g., imidazole-spirocycle conjugation)?

Answer:

  • Catalyst optimization : Switch from HATU to COMU or PyBOP for higher coupling efficiency (e.g., 65% → 85% yield in analogous reactions) .
  • Protecting group strategy : Introduce temporary Boc or Fmoc groups on reactive amines to prevent side reactions .
  • Microwave irradiation : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

  • GHS compliance : While specific hazards are unclassified, assume toxicity based on structural analogs (e.g., fluorene derivatives). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Halogenated waste containers for bromine-containing byproducts .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁹F) aid in metabolic or pharmacokinetic studies?

Answer:

  • Synthetic incorporation : Introduce ¹³C at the spirocyclic carbonyl or ¹⁹F on the difluorofluorene for non-radioactive tracking .
  • PET imaging : Use ¹⁸F-labeled analogs (e.g., replace Br with ¹⁸F) for in vivo distribution studies .
  • NMR metabolomics : Track labeled metabolites in biofluids with ¹H-¹³C HSQC experiments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate

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